![molecular formula C22H21FN4O B7709910 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)

2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

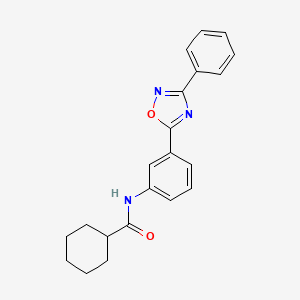

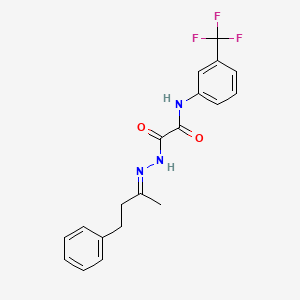

The compound “2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide, a pyrazoloquinoline, and a fluoro group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazoloquinoline core, followed by the introduction of the isobutyl and methyl groups, and finally the attachment of the benzamide and fluoro groups .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR spectroscopy . The presence of different functional groups and the arrangement of atoms can be deduced from the NMR spectrum.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the fluoro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be predicted based on its structure and can be confirmed through experimental analysis .Aplicaciones Científicas De Investigación

2-Fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: is a complex heterocyclic compound with potential biomedical relevance. Let’s explore its various applications:

Structure and Isomerism: This compound exists in two tautomeric forms:

- 2H-pyrazolo[3,4-b]pyridines (2) : Similar to the 1H-isomers but with distinct tautomeric arrangements .

Biomedical Applications

Now, let’s explore the potential uses of this compound:

Anticancer Properties: Given its complex structure, 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide might exhibit antiproliferative effects. Investigate its interactions with cancer cell lines, especially those resistant to conventional therapies.

Kinase Inhibition: Considering its resemblance to purine bases (adenine and guanine), this compound could inhibit kinases involved in cell signaling pathways. Explore its activity against specific kinases implicated in diseases like cancer, inflammation, and neurodegeneration.

Anti-Inflammatory Potential: Evaluate whether this compound modulates inflammatory responses. Its unique structure may interact with key inflammatory mediators, making it a potential lead for drug development.

Neuroprotective Effects: Given the pyrazolo[3,4-b]pyridine scaffold’s versatility, investigate whether this compound enhances neuronal survival or protects against neurodegenerative conditions.

Metabolic Disorders: Explore its impact on metabolic pathways, including glucose metabolism, lipid homeostasis, and mitochondrial function. Could it be a novel therapeutic agent for metabolic disorders?

Targeting Epigenetic Mechanisms: Considering the growing interest in epigenetic modulators, study whether this compound affects DNA methylation, histone modifications, or chromatin remodeling.

Drug Delivery Systems: Investigate its potential as a drug payload in targeted delivery systems. Its unique structure may allow specific binding to receptors or transporters.

Other Applications: Remaining open-minded, explore any unexpected applications. Sometimes serendipity leads to groundbreaking discoveries!

Mecanismo De Acción

Target of Action

The primary targets of 2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with TRKs inhibits this process, thereby preventing the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound disrupts these pathways, leading to a decrease in cell proliferation and survival .

Pharmacokinetics

The compound has excellent plasma stability with a half-life of more than 289.1 minutes . It also has low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties impact the compound’s bioavailability, making it a potential candidate for further exploration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKs, disruption of biochemical pathways, and reduction in cell proliferation and survival . These effects make the compound a potential therapeutic agent for cancers associated with the overexpression and continuous activation of TRKs .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O/c1-13(2)12-27-21-17(11-15-9-8-14(3)10-19(15)24-21)20(26-27)25-22(28)16-6-4-5-7-18(16)23/h4-11,13H,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIMXIXRBIWBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)